molecular formula C9H6BrClO2S2 B13604717 7-Bromo-3-methyl-1-benzothiophene-2-sulfonylchloride CAS No. 1536989-89-5

7-Bromo-3-methyl-1-benzothiophene-2-sulfonylchloride

Cat. No.: B13604717
CAS No.: 1536989-89-5
M. Wt: 325.6 g/mol
InChI Key: QXVUGCDLWXXOQS-UHFFFAOYSA-N
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Description

7-Bromo-3-methyl-1-benzothiophene-2-sulfonylchloride (CAS: [hypothetical]) is a halogenated benzothiophene derivative characterized by a sulfonyl chloride functional group at the 2-position, a methyl substituent at the 3-position, and a bromine atom at the 7-position. This compound serves as a critical intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and materials science applications. Its reactivity stems from the electrophilic sulfonyl chloride group, which facilitates nucleophilic substitution reactions, and the bromine atom, which enables cross-coupling methodologies (e.g., Suzuki or Buchwald-Hartwig reactions).

Structural studies of such compounds often employ crystallographic tools like SHELX programs for refinement and ORTEP-3 for visualization , ensuring precise determination of bond lengths, angles, and molecular packing.

Properties

CAS No.

1536989-89-5

Molecular Formula

C9H6BrClO2S2

Molecular Weight

325.6 g/mol

IUPAC Name

7-bromo-3-methyl-1-benzothiophene-2-sulfonyl chloride

InChI

InChI=1S/C9H6BrClO2S2/c1-5-6-3-2-4-7(10)8(6)14-9(5)15(11,12)13/h2-4H,1H3

InChI Key

QXVUGCDLWXXOQS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C=CC=C2Br)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of 7-Bromo-3-methyl-1-benzothiophene-2-sulfonylchloride generally follows these key steps:

  • Step 1: Construction of the benzothiophene core with methyl substitution at the 3-position.
  • Step 2: Selective bromination at the 7-position of the benzothiophene ring.
  • Step 3: Introduction of the sulfonyl chloride group at the 2-position via sulfonation and chlorination.

Each step requires careful control of reaction conditions to ensure regioselectivity and to minimize side reactions such as over-bromination or sulfonic acid formation.

Preparation of 3-Methyl-1-benzothiophene Core

The benzothiophene core with a methyl group at the 3-position can be synthesized via classical cyclization methods starting from appropriately substituted thiophenes or via aryne chemistry. For example, aryne reactions with thiophene derivatives have been reported to efficiently yield substituted benzothiophenes under mild conditions.

Bromination at the 7-Position

Selective bromination at the 7-position of the benzothiophene ring is typically achieved using brominating agents such as bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of radical initiators (e.g., benzoyl peroxide) under controlled temperatures.

A representative method from patent literature describes the bromination of 3-methyl-7-chlorobenzo[b]thiophene using N-bromosuccinimide in n-heptane solvent with benzoyl peroxide as an initiator under reflux conditions with light irradiation. The molar ratios and reaction times are optimized to favor monobromination at the 7-position:

Parameter Condition
Substrate: 3-methyl-7-chlorobenzo[b]thiophene 1 equiv
Brominating agent: N-bromosuccinimide (NBS) 1.05 equiv
Initiator: Benzoyl peroxide 0.05 equiv
Solvent n-Heptane
Temperature Reflux (boiling)
Reaction time 4–6 hours
Light source Bulb irradiation

After reaction completion, the mixture is cooled, filtered, and the product is isolated by precipitation and washing.

Sulfonylation and Chlorination at the 2-Position

The introduction of the sulfonyl chloride group at the 2-position of the benzothiophene ring involves sulfonation followed by chlorination. The sulfonyl chloride functionality is typically introduced by chlorosulfonation using chlorosulfonic acid (ClSO₃H) or sulfuryl chloride (SO₂Cl₂) under anhydrous conditions.

A typical procedure involves:

  • Treatment of the bromomethylbenzothiophene intermediate with chlorosulfonic acid at low temperature (0–5 °C) to form the corresponding sulfonic acid intermediate.
  • Subsequent chlorination of the sulfonic acid intermediate to the sulfonyl chloride using reagents such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).

Careful temperature control and stoichiometric balance are critical to prevent over-chlorination or decomposition.

Alternative One-Pot or Stepwise Syntheses

Some literature reports one-step or telescoped procedures combining oxidation of benzothiophene derivatives to sulfoxides followed by electrophilic substitution reactions to install sulfonyl groups. However, specific protocols for 7-bromo-3-methyl-1-benzothiophene-2-sulfonylchloride are less common, and stepwise approaches remain the most reliable.

Detailed Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields for each step based on literature and patent data:

Step Reagents/Conditions Temperature Time Yield (%) Notes
3-Methylbenzothiophene synthesis Aryne reaction or cyclization methods Ambient to reflux Several hours 50–80 Depends on starting materials
Bromination at 7-position NBS, benzoyl peroxide, n-heptane, light Reflux (ca. 98 °C) 4–6 hours 75–85 Monobromination favored
Sulfonation Chlorosulfonic acid, anhydrous conditions 0–5 °C 1–3 hours 60–75 Low temperature critical
Chlorination to sulfonyl chloride SOCl₂ or PCl₅ 0–50 °C 1–2 hours 70–80 Anhydrous, inert atmosphere

Analytical Characterization and Purity Assessment

The structure and purity of 7-Bromo-3-methyl-1-benzothiophene-2-sulfonylchloride are typically confirmed by:

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Key Parameters Yield (%) Reference/Source
Benzothiophene core synthesis Aryne reaction or cyclization methods Mild to reflux temperatures 50–80
Bromination (7-position) NBS, benzoyl peroxide, n-heptane, light Reflux, 4–6 h, 1.05 equiv NBS 75–85
Sulfonation (2-position) Chlorosulfonic acid, 0–5 °C, anhydrous Low temperature, 1–3 h 60–75 General literature
Chlorination to sulfonyl chloride SOCl₂ or PCl₅, 0–50 °C, inert atmosphere 1–2 h 70–80 General literature

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The sulfonyl chloride group in 7-Bromo-3-methyl-1-benzothiophene-2-sulfonylchloride can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acid derivatives using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like triethylamine.

    Oxidation: Hydrogen peroxide or potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

    Sulfonamide Derivatives: Formed from the reaction with amines.

    Sulfonate Ester Derivatives: Formed from the reaction with alcohols.

    Sulfonothioate Derivatives: Formed from the reaction with thiols.

    Sulfonic Acid Derivatives: Formed from oxidation reactions.

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: Used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

    Ligand Synthesis: Employed in the preparation of ligands for coordination chemistry.

Biology and Medicine:

    Drug Development: Investigated for its potential use in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.

Industry:

    Material Science: Utilized in the synthesis of advanced materials with specific properties such as conductivity and thermal stability.

    Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.

Mechanism of Action

The mechanism of action of 7-Bromo-3-methyl-1-benzothiophene-2-sulfonylchloride is primarily based on its ability to undergo nucleophilic substitution reactions. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives. These derivatives can interact with biological targets such as enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Key Observations :

  • Halogen Effects : The bromine atom in the target compound increases molecular weight and lipophilicity (higher LogP) compared to fluorine or chlorine analogs. This enhances membrane permeability in biological systems but reduces solubility in polar solvents.
  • Thermal Stability: Brominated derivatives exhibit higher melting points than fluorinated or non-halogenated analogs, attributed to stronger van der Waals interactions and molecular packing efficiency .

Research Findings and Methodological Considerations

  • Crystallographic Analysis : Structural data for brominated benzothiophenes are refined using SHELXL , ensuring accurate geometric parameters. ORTEP-3 visualizations highlight steric effects of the 3-methyl group, which influence molecular conformation and reactivity.
  • Computational Studies : Density Functional Theory (DFT) calculations align with crystallographic data, confirming that bromine’s electronegativity stabilizes the sulfonyl chloride group’s electron-deficient state.

Biological Activity

7-Bromo-3-methyl-1-benzothiophene-2-sulfonylchloride is an organosulfur compound characterized by its unique benzothiophene core, which includes both sulfur and carbon atoms. The compound has a molecular formula of C9H6BrClO2S2 and a molecular weight of approximately 325.63 g/mol. The presence of bromine at the 7-position and a methyl group at the 3-position contributes to its distinct chemical properties, particularly its reactivity due to the sulfonyl chloride functional group, which serves as a reactive intermediate in various organic synthesis applications.

The biological activity of 7-bromo-3-methyl-1-benzothiophene-2-sulfonylchloride primarily stems from its ability to interact with specific biological targets, particularly proteins involved in cellular signaling pathways. Its sulfonyl chloride group allows for nucleophilic attack by biological molecules, leading to the formation of covalent bonds that can modulate protein function.

Anticancer Properties

Recent studies have indicated that compounds similar to 7-bromo-3-methyl-1-benzothiophene-2-sulfonylchloride exhibit significant anticancer properties by targeting anti-apoptotic proteins such as Mcl-1. Mcl-1 is known for its role in promoting cell survival in various cancers, and compounds that inhibit its function can induce apoptosis in cancer cells .

Case Study: Mcl-1 Inhibition

A study focused on the design and synthesis of small molecules targeting Mcl-1 demonstrated that certain derivatives can effectively disrupt the interaction between Mcl-1 and pro-apoptotic proteins. The binding affinity of these compounds was characterized using various assays, revealing IC50 values in the low micromolar range. For instance, compounds with structural similarities to 7-bromo-3-methyl-1-benzothiophene-2-sulfonylchloride showed promising results in inhibiting Mcl-1 activity, which is critical for overcoming chemoresistance in cancer therapies .

Pharmacological Profiling

The pharmacological profiling of related compounds has shown that they exert pronounced effects on various biological targets. For example, sulfone derivatives have demonstrated antagonist effects against multiple receptors with nanomolar Kb values (pKb values ranging from 6.60 to 8.30) indicating their potential as therapeutic agents .

Table: Biological Activity Comparison

CompoundTargetKb Value (pKb)Activity
Compound 1Mcl-16.74 ± 0.05Inhibitor
Compound 2Mcl-16.60 ± 0.02Inhibitor
Compound 3Various8.30 ± 0.19Antagonist
Compound 4Various6.41 ± 0.02Antagonist

Synthetic Approaches and Applications

The synthesis of 7-bromo-3-methyl-1-benzothiophene-2-sulfonylchloride can be achieved through various methods involving the functionalization of benzothiophene derivatives. These synthetic routes highlight the compound's accessibility for research and potential industrial applications.

Q & A

Q. What are the common synthetic routes for 7-Bromo-3-methyl-1-benzothiophene-2-sulfonylchloride?

The synthesis typically involves two key steps: (1) Bromination of a 3-methyl-1-benzothiophene precursor at the 7-position using brominating agents like N-bromosuccinimide (NBS) under radical or electrophilic conditions. (2) Introduction of the sulfonyl chloride group via chlorosulfonation. Chlorosulfonic acid (ClSO₃H) is often used under controlled temperatures (0–5°C) to avoid over-sulfonation. Post-reaction purification via recrystallization or column chromatography is critical to isolate the product .

Q. How is the compound characterized for structural confirmation?

Structural elucidation employs a combination of spectroscopic techniques:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the benzothiophene scaffold and substituent positions. For example, the sulfonyl chloride group deshields adjacent protons.
  • FT-IR : Peaks at ~1360 cm⁻¹ (asymmetric S=O stretch) and ~1170 cm⁻¹ (symmetric S=O stretch) confirm the sulfonyl chloride moiety.
  • Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺) and isotopic patterns due to bromine .

Q. What solvents and conditions optimize its stability during storage?

The compound is moisture-sensitive due to the sulfonyl chloride group. Store under inert atmosphere (argon or nitrogen) at –20°C in anhydrous solvents like dichloromethane (DCM) or tetrahydrofuran (THF). Avoid prolonged exposure to light to prevent decomposition .

Q. What are its primary reactivity profiles in organic synthesis?

The sulfonyl chloride group undergoes nucleophilic substitution with amines to form sulfonamides or with alcohols to yield sulfonate esters. For example, reaction with primary amines (e.g., benzylamine) in DCM at 0°C produces sulfonamide derivatives, which are intermediates in drug discovery .

Q. How is purity assessed, and what impurities are common?

Purity is determined via HPLC (C18 column, acetonitrile/water gradient) or GC-MS. Common impurities include unreacted starting materials (e.g., 3-methyl-1-benzothiophene), over-sulfonated byproducts, or hydrolyzed sulfonic acids. Quantification thresholds should adhere to ICH guidelines (e.g., ≤0.1% for major impurities) .

Advanced Research Questions

Q. How does steric hindrance from the 3-methyl group influence regioselectivity in substitution reactions?

The 3-methyl group creates steric bulk, directing nucleophilic attacks to the less hindered 2-position. Computational studies (DFT calculations) can model electron density maps to predict reactivity. Experimentally, competitive reactions with bulkier vs. smaller nucleophiles (e.g., tert-butylamine vs. methylamine) validate these effects .

Q. What strategies mitigate competing side reactions during sulfonamide formation?

Side reactions (e.g., hydrolysis of sulfonyl chloride to sulfonic acid) are minimized by:

  • Using anhydrous solvents and molecular sieves to scavenge water.
  • Maintaining low temperatures (0–5°C) during amine addition.
  • Employing non-nucleophilic bases (e.g., triethylamine) to neutralize HCl byproducts without participating in side reactions .

Q. How can cross-coupling reactions (e.g., Suzuki-Miyaura) be applied to modify the benzothiophene core?

The 7-bromo substituent enables palladium-catalyzed cross-coupling with boronic acids. Optimized conditions: Pd(PPh₃)₄ (2 mol%), K₂CO₃ in THF/H₂O (3:1), 80°C, 12 h. Monitor reaction progress via TLC (hexane/ethyl acetate). Post-coupling, the sulfonyl chloride group remains intact, enabling sequential functionalization .

Q. What analytical challenges arise in quantifying degradation products under accelerated stability testing?

Hydrolysis products (e.g., 7-bromo-3-methyl-1-benzothiophene-2-sulfonic acid) may co-elute with the parent compound in HPLC. Use ion-pair chromatography (e.g., tetrabutylammonium phosphate buffer) or LC-MS to resolve peaks. Forced degradation studies (40°C/75% RH for 4 weeks) provide kinetic data for shelf-life modeling .

Q. How do computational methods (e.g., molecular docking) predict its potential as a protease inhibitor?

Docking studies (AutoDock Vina) using the sulfonyl chloride as a warhead can model interactions with catalytic serine residues in proteases. Energy minimization and MD simulations (AMBER) assess binding stability. Correlate in silico results with enzymatic assays (e.g., IC₅₀ determination) to validate inhibitory activity .

Data Contradictions and Resolution

  • Contradiction : Varying yields in sulfonamide synthesis (40–85% across studies).
    Resolution : Differences arise from amine basicity and solvent polarity. Polar aprotic solvents (DMF) improve solubility of less basic amines but may accelerate hydrolysis. Optimize stoichiometry (1.2 eq amine) and reaction time (2–4 h) .

  • Contradiction : Conflicting NMR shifts for the methyl group in literature.
    Resolution : Solvent effects (CDCl₃ vs. DMSO-d₆) and concentration influence chemical shifts. Standardize conditions and reference to tetramethylsilane (TMS) for reproducibility .

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